5-Chloro-2-(3-fluorophenyl)pyridin-3-ol
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Overview
Description
5-Chloro-2-(3-fluorophenyl)pyridin-3-ol is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-fluorophenyl)pyridin-3-ol typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method involves the use of vinylstannane and monothioacetic acids, which react to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-fluorophenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
5-Chloro-2-(3-fluorophenyl)pyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridin-3-ol: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.
5-(3-Chloro-4-fluorophenyl)pyridin-2-amine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
5-Chloro-2-(3-fluorophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorophenyl groups makes it particularly versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H7ClFNO |
---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
5-chloro-2-(3-fluorophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7ClFNO/c12-8-5-10(15)11(14-6-8)7-2-1-3-9(13)4-7/h1-6,15H |
InChI Key |
RRQMKQCLSHVOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
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